3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine
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Overview
Description
3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine is a heterocyclic compound that features a pyridine ring substituted with an oxadiazole and an oxane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The oxane group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form oxadiazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides, enhancing the compound’s stability and binding affinity to biological targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties.
Pyridine derivatives: Compounds with a pyridine ring that may have different substituents.
Uniqueness
3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine is unique due to the presence of both an oxadiazole and an oxane group, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-(oxan-4-yl)-5-(pyridin-3-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H15N3O2/c1-2-10(9-14-5-1)8-12-15-13(16-18-12)11-3-6-17-7-4-11/h1-2,5,9,11H,3-4,6-8H2 |
InChI Key |
FPEMXAFAJTYMMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CC3=CN=CC=C3 |
Origin of Product |
United States |
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